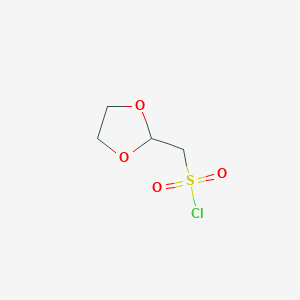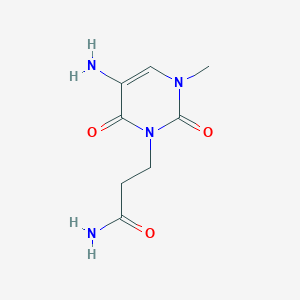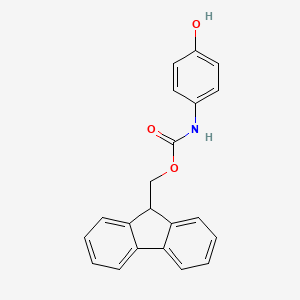
(1,3-Dioxolan-2-yl)methanesulfonylchloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,3-Dioxolan-2-yl)methanesulfonylchloride is an organic compound that belongs to the class of sulfonyl chlorides. It features a 1,3-dioxolane ring attached to a methanesulfonyl chloride group. This compound is of significant interest in organic synthesis due to its reactivity and versatility in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Dioxolan-2-yl)methanesulfonylchloride typically involves the reaction of 1,3-dioxolane with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to high yields and purity of the final product.
化学反应分析
Types of Reactions: (1,3-Dioxolan-2-yl)methanesulfonylchloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form sulfonic acids or reduction reactions to yield sulfinic acids.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed:
Sulfonamides: Formed by the reaction with amines
Sulfonate Esters: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
科学研究应用
(1,3-Dioxolan-2-yl)methanesulfonylchloride has a wide range of applications in scientific research, including:
Biology: Employed in the modification of biomolecules such as peptides and proteins to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
作用机制
The mechanism of action of (1,3-Dioxolan-2-yl)methanesulfonylchloride involves the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles. The 1,3-dioxolane ring provides stability to the molecule and can participate in ring-opening reactions under certain conditions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
相似化合物的比较
1,3-Dioxolane: A related compound that lacks the sulfonyl chloride group and is used as a solvent and protecting group in organic synthesis.
Methanesulfonyl Chloride: A simpler sulfonyl chloride compound used in similar substitution reactions but without the stabilizing 1,3-dioxolane ring.
Uniqueness: (1,3-Dioxolan-2-yl)methanesulfonylchloride is unique due to the presence of both the 1,3-dioxolane ring and the sulfonyl chloride group, which confer distinct reactivity and stability properties. This combination allows for versatile applications in various fields of research and industry.
属性
分子式 |
C4H7ClO4S |
|---|---|
分子量 |
186.61 g/mol |
IUPAC 名称 |
1,3-dioxolan-2-ylmethanesulfonyl chloride |
InChI |
InChI=1S/C4H7ClO4S/c5-10(6,7)3-4-8-1-2-9-4/h4H,1-3H2 |
InChI 键 |
QSJKXPBVVSOYBQ-UHFFFAOYSA-N |
规范 SMILES |
C1COC(O1)CS(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(2-Azaspiro[3.3]heptan-6-yl)morpholine;dihydrochloride](/img/structure/B13474819.png)

![2-Amino-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13474831.png)
![tert-butyl N-[2-methyl-1-(piperazin-1-yl)propan-2-yl]carbamate](/img/structure/B13474832.png)

![2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-amine](/img/structure/B13474838.png)


![1-[2-methyl-1-(thiophen-2-yl)cyclopropyl]methanamine hydrochloride, Mixture of diastereomers](/img/structure/B13474853.png)
![3-Bromo-5-[(fluorosulfonyl)oxy]benzoic acid](/img/structure/B13474862.png)


![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(3-iodo-1H-pyrazol-1-yl)azetidin-3-yl)acetic acid](/img/structure/B13474879.png)
